![molecular formula C16H23N3OS B2666997 5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-75-7](/img/structure/B2666997.png)

5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

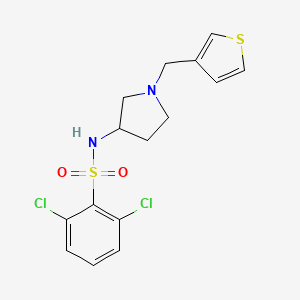

カタログ番号 B2666997

CAS番号:

1105188-75-7

分子量: 305.44

InChIキー: BLKSQHCDBVCOPJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a heterocyclic compound . It’s a versatile scaffold that’s been used in the synthesis of a wide range of biologically active compounds .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Benzothiazole compounds have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Organic Synthesis and Catalysis :

- Dimethylformamide serves as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, where morpholine and other amines are utilized to deliver corresponding aryl amides (Wan, Alterman, Larhed, & Hallberg, 2002).

- Domino reactions of 1,3-thiazolidinedione with different amines, including morpholine, produce dihydrothiophene derivatives through ring-opening/recyclization (Sun, Zhang, Xia, & Yan, 2009).

Medicinal Chemistry and Pharmacology :

- Schiff bases derived from 1,3,4-thiadiazole-2-amine demonstrate significant biological activities, including DNA protective ability and antimicrobial effects against various pathogens (Gür et al., 2020).

- The synthesis of 3-amino derivatives of benzo[b]furo[2,3-c]pyridines involves reactions with amines like morpholine, indicating potential applications in developing novel compounds (Tolkunov, Kal'nitskii, & Zemskaya, 1991).

Material Science and Applications :

- A novel V-shaped molecule, synthesized via Suzuki coupling and Witting reaction, exhibits morphology-dependent fluorochromism, potentially useful in security inks (Lu & Xia, 2016).

- The generation of structurally diverse libraries using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride indicates wide-ranging applications in developing novel materials and molecular structures (Roman, 2013).

作用機序

将来の方向性

特性

IUPAC Name |

5,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-12-10-13(2)15-14(11-12)18-16(21-15)17-4-3-5-19-6-8-20-9-7-19/h10-11H,3-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKSQHCDBVCOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NCCCN3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666914.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2666917.png)

![N-(3-butoxyphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2666920.png)

![4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2666921.png)

![N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2666922.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide](/img/structure/B2666927.png)

![8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2666930.png)

![8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2666931.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2666932.png)

![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2666935.png)